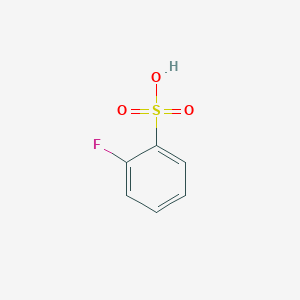
2-Fluorobenzenesulfonic acid
Übersicht
Beschreibung
2-Fluorobenzenesulfonic acid (2-FBSA) is a sulfonic acid derivative of benzene with a fluorine atom attached to the aromatic ring. It is a colorless liquid that is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. 2-FBSA is an important chemical compound in the field of chemistry due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Sulfonated Derivatives
2-Fluorobenzenesulfonic acid plays a critical role in the synthesis of various sulfonated derivatives. For instance, it is utilized in the synthesis of amino-fluorobenzenesulfonic acids, which are key intermediates in creating diverse sulfonated compounds. These processes involve multiple steps, including reactions with amidosulfonic acid, hydrolysis, and hydrogenolysis, demonstrating the compound's versatility in organic synthesis (Courtin, 1982), (Courtin, 1983).
Electrochemical Applications
In electrochemical applications, 2-Fluorobenzenesulfonic acid is significant in the electropreparation and properties of polyaniline (PANI). It affects the electrochemical behavior of polymer films in basic solutions and plays a role in forming soluble copolymers used in various electrical conductivity measurements (Şahin, Pekmez, & Yildiz, 2002).
Functionalization of Polymeric Carriers
4-Fluorobenzenesulfonyl chloride, derived from 2-Fluorobenzenesulfonic acid, is an excellent agent for activating hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biologicals to various solid supports, highlighting its importance in bioconjugate chemistry (Chang, Gee, Smith, & Lake, 1992).
Organometallic Chemistry
2-Fluorobenzenesulfonic acid contributes to the field of organometallic chemistry, particularly in the synthesis and understanding of fluorobenzene complexes. These complexes are integral in exploring C-H and C-F bond activation reactions, providing insights into the field of organic synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).
Groundwater Remediation Research
The compound's derivatives are studied in the context of groundwater remediation, particularly in the oxidation processes of various fluorinated compounds. This research is crucial for understanding and developing methods for in-situ groundwater remediation (Park, Lee, Medina, Zull, & Waisner, 2016).
Voltammetric Analysis
In voltammetric analysis, sulfonated polyaniline coated mercury film electrodes, which involve 2-fluorobenzenesulfonic acid derivatives, are used. This application is crucial for the analysis of metals in water, demonstrating the compound's role in environmental monitoring and analysis (Fungaro, 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFAWAXKXDTUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620705 | |
| Record name | 2-Fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzenesulfonic acid | |
CAS RN |
35300-35-7 | |
| Record name | 2-Fluorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613049.png)


![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)




